molecular formula C24H24N4O2S2 B2473434 N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291848-15-1

N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2473434
CAS No.: 1291848-15-1
M. Wt: 464.6
InChI Key: UKODXMXJLYTOEG-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H24N4O2S2 and its molecular weight is 464.6. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S2/c1-15-5-6-16(2)20(13-15)28-23(30)22-19(11-12-31-22)26-24(28)32-14-21(29)25-17-7-9-18(10-8-17)27(3)4/h5-13H,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKODXMXJLYTOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(dimethylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The molecular formula of the compound is C25H24N4O2SC_{25}H_{24}N_{4}O_{2}S, with a complex structure that includes a thieno[3,2-d]pyrimidine moiety. Its structural representation can be summarized as follows:

  • Molecular Formula : C25H24N4O2SC_{25}H_{24}N_{4}O_{2}S
  • SMILES : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)N(C)C
  • InChIKey : CPCWDRIXWNZNED-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In a study involving multicellular spheroids, the compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Neuroprotective Effects

Another area of exploration is the neuroprotective potential of this compound. A study involving derivatives of similar structures demonstrated that specific alkyl chain modifications led to significant suppression of neuronal cell death induced by oxidative stress. The neuroprotective effects were evaluated using lactate dehydrogenase assays, which indicated that compounds with longer alkyl chains (length 2-4) effectively reduced cell death .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cell lines.
  • Oxidative Stress Reduction : By mitigating oxidative stress, the compound protects neuronal cells from damage.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMethod UsedReference
AnticancerSignificantMulticellular spheroids
NeuroprotectionModerateLactate dehydrogenase assay
Cell Cycle InhibitionHighFlow cytometry

Case Study: Anticancer Screening

In a comprehensive screening study published by Fayad et al., a library of compounds was tested against various cancer cell lines using multicellular spheroid models. This compound emerged as a lead candidate due to its ability to significantly reduce tumor growth and enhance apoptotic markers compared to controls .

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